![molecular formula C12H16INO B8154960 (R)-4-(3-Iodo-benzyl)-3-methyl-morpholine](/img/structure/B8154960.png)
(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine
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Overview
Description
®-4-(3-Iodo-benzyl)-3-methyl-morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 3-iodo-benzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Iodo-benzyl)-3-methyl-morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodobenzyl chloride and ®-3-methylmorpholine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-3-methylmorpholine reacts with 3-iodobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired ®-4-(3-Iodo-benzyl)-3-methyl-morpholine in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Iodo-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce any oxidized derivatives.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, thiourea in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine serves as a versatile intermediate for the preparation of more complex molecules
Biology
In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties, which can be explored for drug development.
Medicine
In medicinal chemistry, ®-4-(3-Iodo-benzyl)-3-methyl-morpholine and its derivatives are investigated for their potential therapeutic effects. They may act as inhibitors or modulators of specific biological targets, contributing to the development of new treatments for diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism by which ®-4-(3-Iodo-benzyl)-3-methyl-morpholine exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Bromo-benzyl)-3-methyl-morpholine: Similar structure but with a bromine atom instead of iodine.
®-4-(3-Chloro-benzyl)-3-methyl-morpholine: Contains a chlorine atom in place of iodine.
®-4-(3-Fluoro-benzyl)-3-methyl-morpholine: Features a fluorine atom instead of iodine.
Uniqueness
®-4-(3-Iodo-benzyl)-3-methyl-morpholine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to participate in halogen bonding and other interactions. This can lead to distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs.
Biological Activity
(R)-4-(3-Iodo-benzyl)-3-methyl-morpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an iodine atom on the benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.
This compound can undergo various chemical transformations, including oxidation and substitution reactions. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities. The compound's unique (R)-configuration contributes to its stereochemical properties, affecting its interaction with biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound acts as an enzyme inhibitor , potentially binding to active or allosteric sites, thereby modulating various biochemical pathways. This interaction can lead to significant changes in cellular processes, including metabolic regulation and signal transduction.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationship. Variations in the substituents on the morpholine ring and the benzyl group can significantly affect the compound's potency and selectivity. For instance, substituents that enhance lipophilicity or introduce electron-withdrawing groups may improve binding affinity to target proteins.
Compound | Structure | Biological Activity |
---|---|---|
This compound | Structure | Enzyme inhibitor; potential anti-inflammatory effects |
4-(3-Iodo-benzyl)morpholine | Structure | Moderate enzyme inhibition |
3-Methyl-4-(3-iodobenzyl)morpholine | Structure | Reduced activity compared to this compound |
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus, the compound showed a minimum inhibitory concentration (MIC) of 2.5 μg/mL, indicating significant antibacterial activity.
Anti-inflammatory Effects
In vitro studies have suggested that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in human mononuclear cells. These findings highlight its potential as a therapeutic agent for inflammatory diseases.
Research Findings
Recent investigations into the biological activity of this compound have revealed promising results:
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.
- Cytotoxicity : In cancer cell line studies, it exhibited selective cytotoxicity against certain tumor types, suggesting potential as an anticancer agent.
- Molecular Docking Studies : Computational analyses indicate strong binding interactions with target proteins, supporting experimental findings regarding its biological activity.
Properties
IUPAC Name |
(3R)-4-[(3-iodophenyl)methyl]-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-10-9-15-6-5-14(10)8-11-3-2-4-12(13)7-11/h2-4,7,10H,5-6,8-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZESMHSEMYGBIU-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1CC2=CC(=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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